molecular formula C8H9ClN2O B1350372 2-chloro-N,N-dimethylisonicotinamide CAS No. 209262-63-5

2-chloro-N,N-dimethylisonicotinamide

Cat. No.: B1350372
CAS No.: 209262-63-5
M. Wt: 184.62 g/mol
InChI Key: WSLAJZPKKCKUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of isonicotinamide, characterized by the presence of a chlorine atom and two methyl groups attached to the nitrogen atom. This compound is primarily used in pharmaceutical and chemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-N,N-dimethylisonicotinamide typically involves the following steps:

Industrial Production Methods: An alternative industrial method involves reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in water. This method is environmentally friendly, with a high yield of up to 98.5%, and avoids the use of harsh chlorination reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-N,N-dimethylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Comparison with Similar Compounds

  • 2-Chloro-N,N-dimethylnicotinamide
  • 2-Chloro-3-trichloromethylpyridine

Comparison: 2-Chloro-N,N-dimethylisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers advantages such as higher reactivity in certain reactions and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-chloro-N,N-dimethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLAJZPKKCKUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376266
Record name 2-chloro-N,N-dimethylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209262-63-5
Record name 2-Chloro-N,N-dimethyl-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209262-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N,N-dimethylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,N-dimethylisonicotinamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N,N-dimethylisonicotinamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N,N-dimethylisonicotinamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N,N-dimethylisonicotinamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N,N-dimethylisonicotinamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N,N-dimethylisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.